molecular formula C21H17NO2S B3039377 4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl CAS No. 1029104-40-2

4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl

Cat. No.: B3039377
CAS No.: 1029104-40-2
M. Wt: 347.4 g/mol
InChI Key: XIXROCKJSIJOQD-UHFFFAOYSA-N
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Description

4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of an isocyano group attached to a toluene-4-sulphonyl-methyl group, which is further connected to a biphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of toluene-4-sulphonyl chloride with a biphenyl derivative under basic conditions to form the intermediate sulphonyl compound. This intermediate is then treated with an isocyanide reagent to introduce the isocyano group, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in various derivatives with different functional groups .

Scientific Research Applications

4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl involves its interaction with specific molecular targets and pathways. The isocyano group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-[Isocyano(toluene-4-sulphonyl)methyl]benzene
  • 4-[Isocyano(toluene-4-sulphonyl)methyl]naphthalene
  • 4-[Isocyano(toluene-4-sulphonyl)methyl]phenanthrene

Uniqueness

Compared to these similar compounds, 4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl stands out due to its biphenyl structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[isocyano-(4-phenylphenyl)methyl]sulfonyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S/c1-16-8-14-20(15-9-16)25(23,24)21(22-2)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-15,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXROCKJSIJOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)C3=CC=CC=C3)[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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